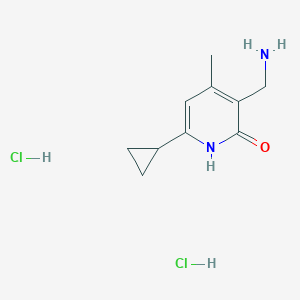

3-(Aminomethyl)-6-cyclopropyl-4-methyl-1H-pyridin-2-one;dihydrochloride

Description

3-(Aminomethyl)-6-cyclopropyl-4-methyl-1H-pyridin-2-one; dihydrochloride is a pyridin-2-one derivative with a substituted aminomethyl group at the 3-position, a cyclopropyl group at the 6-position, and a methyl group at the 4-position. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.

Propriétés

IUPAC Name |

3-(aminomethyl)-6-cyclopropyl-4-methyl-1H-pyridin-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.2ClH/c1-6-4-9(7-2-3-7)12-10(13)8(6)5-11;;/h4,7H,2-3,5,11H2,1H3,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTFBPJNCPNULJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=C1)C2CC2)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-6-cyclopropyl-4-methyl-1H-pyridin-2-one; dihydrochloride typically involves multiple steps, starting with the formation of the pyridinone core. One common approach is the cyclization of a suitable precursor containing the aminomethyl and cyclopropyl groups under acidic conditions. The reaction conditions often require the use of strong acids and high temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can help streamline the production process and reduce costs.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Aminomethyl)-6-cyclopropyl-4-methyl-1H-pyridin-2-one; dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

Oxidation: The compound can be oxidized to form various derivatives, including carboxylic acids and ketones.

Reduction: Reduction reactions can yield amines and alcohols.

Substitution: Substitution reactions can lead to the formation of different pyridinone derivatives.

Applications De Recherche Scientifique

3-(Aminomethyl)-6-cyclopropyl-4-methyl-1H-pyridin-2-one; dihydrochloride has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

Biology: The compound may have potential biological activity and can be studied for its effects on various biological systems.

Medicine: It could be explored for its therapeutic potential in treating diseases.

Industry: The compound may find applications in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism by which 3-(Aminomethyl)-6-cyclopropyl-4-methyl-1H-pyridin-2-one; dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes and modulating their activity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues in Hydrochloride Salts

- TP-238 Hydrochloride (): Core Structure: Pyrimidine ring vs. pyridin-2-one in the target compound. Substituents: Contains a dimethylamino-propoxy group and methylsulfonyl group, unlike the cyclopropyl and aminomethyl groups in the target. Molecular Weight: 458.58 (free base) vs. ~256.16 (estimated for the target’s free base). Implications: TP-238’s larger size and sulfonyl group may reduce membrane permeability compared to the target’s compact cyclopropyl substituent .

- Pyridoxamine Dihydrochloride (): Core Structure: Fully oxidized pyridine ring vs. partially reduced pyridin-2-one in the target. Substituents: Hydroxymethyl and hydroxy groups at positions 4 and 5, contrasting with the target’s aminomethyl and cyclopropyl groups. Applications: Pyridoxamine is a vitamin B6 analog used in metabolic disorders, while the target’s structure suggests kinase inhibition or CNS activity .

Dihydropyridine Derivatives ()

- (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic Acid: Core Structure: Dihydropyridinone similar to the target but with a boronic acid group. Reactivity: Boronic acid enables Suzuki coupling, whereas the target’s aminomethyl group may facilitate hydrogen bonding in biological targets.

- 5-Cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide: Substituents: Cyano and carboxamide groups differ from the target’s cyclopropyl and aminomethyl moieties. Potential Use: The carboxamide group suggests protease inhibition, contrasting with the target’s likely kinase-targeting profile .

Complex Heterocyclic Derivatives ()

- (R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one hydrochloride: Core Structure: Pyrazolo-pyrimidine fused ring vs. the target’s simple pyridin-2-one. Substituents: Chloro, fluoro, and ethoxy groups enhance lipophilicity but may increase toxicity risks compared to the target’s cyclopropyl group. Molecular Complexity: Higher molecular weight (~600 g/mol estimated) reduces bioavailability relative to the target .

Data Tables

Research Findings and Implications

- Cyclopropyl vs. Bulky Substituents: The target’s cyclopropyl group improves metabolic stability compared to TP-238’s flexible dimethylamino-propoxy chain .

- Aminomethyl Group: Enhances water solubility relative to halogenated analogs (e.g., ’s chloro/fluoro derivatives), which may reduce renal toxicity .

- Salt Forms: Dihydrochloride salts (target and pyridoxamine) show better crystallinity and shelf-life than non-salt dihydropyridines .

Activité Biologique

3-(Aminomethyl)-6-cyclopropyl-4-methyl-1H-pyridin-2-one; dihydrochloride is a pyridinone derivative with potential biological activity. This compound features an aminomethyl group and a cyclopropyl moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

- IUPAC Name : 3-(aminomethyl)-6-cyclopropyl-4-methyl-1H-pyridin-2-one; dihydrochloride

- Molecular Formula : C10H14N2O·2ClH

- Molecular Weight : 245.14 g/mol

The biological activity of 3-(aminomethyl)-6-cyclopropyl-4-methyl-1H-pyridin-2-one is believed to involve its interaction with specific receptors and enzymes. The compound may modulate various signaling pathways, contributing to its potential therapeutic effects. The exact mechanisms are still under investigation, but preliminary studies suggest that it may affect cellular processes such as apoptosis and cell cycle regulation.

Antitumor Activity

Recent studies have indicated that compounds similar to 3-(aminomethyl)-6-cyclopropyl-4-methyl-1H-pyridin-2-one exhibit significant antitumor properties. For instance, analogs have shown the ability to induce apoptosis in cancer cell lines, such as HepG2 cells, by arresting the cell cycle at the S phase and altering mitochondrial membrane potential .

Anticonvulsant Properties

Research has also explored the anticonvulsant potential of pyridinone derivatives. The structure of 3-(aminomethyl)-6-cyclopropyl-4-methyl-1H-pyridin-2-one suggests it could exhibit similar properties due to its ability to interact with neurotransmitter systems .

Study on Apoptosis Induction

A study focusing on the apoptotic effects of pyridinone derivatives found that certain compounds could effectively induce cell death in cancerous cells. The mechanism involved modulation of mitochondrial dynamics and activation of apoptotic pathways, suggesting that 3-(aminomethyl)-6-cyclopropyl-4-methyl-1H-pyridin-2-one may share these properties .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds indicates that modifications in substituents significantly impact biological activity. For example, the presence of electron-donating groups can enhance cytotoxic effects against various cancer cell lines . This highlights the importance of structural features in determining the efficacy of 3-(aminomethyl)-6-cyclopropyl-4-methyl-1H-pyridin-2-one.

Comparative Analysis

To better understand the biological activity of 3-(aminomethyl)-6-cyclopropyl-4-methyl-1H-pyridin-2-one, a comparison with related compounds is essential.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(Aminomethyl)pyridine | Structure | Moderate cytotoxicity |

| 4-(Aminomethyl)pyridine | Structure | Anticonvulsant activity |

| 2-Picolylamine | Structure | Neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.